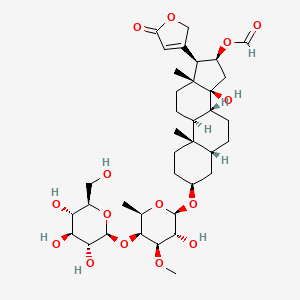

(3beta,5beta,16beta)-3-((6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy)-14,16-dihydroxycard-20(22)-enolide 16-formate

Description

Systematic Nomenclature and Synonymy

The systematic IUPAC name (3β,5β,16β)-3-((6-Deoxy-4-O-β-D-glucopyranosyl-3-O-methyl-β-D-galactopyranosyl)oxy)-14,16-dihydroxycard-20(22)-enolide 16-formate delineates its stereochemical configuration and substituent arrangement. Key components include:

- Cardenolide nucleus : A 23-carbon steroid framework with methyl groups at C10/C13

- Glycosyl group : 6-deoxy-4-O-β-D-glucopyranosyl-3-O-methyl-β-D-galactopyranosyl

- Functional groups : 14-hydroxy, 16β-formate, and α,β-unsaturated γ-lactone at C17

Synonyms identified through structural analogs include:

- 16β-Formyloxy-3β-[3-O-methyl-4-O-glucosyl-6-deoxygalactosyloxy]-14-hydroxy-5β-card-20(22)-enolide

- 3-O-(3'-O-Methyl-4'-O-glucosyl-6'-deoxygalactosyl)gitoxigenin 16-formate

The absence of standardized trivial names reflects its status as a rare natural product, with taxonomic specificity observed in Digitalis and related genera.

Core Steroidal Cardenolide Structure

The aglycone consists of a 5β-cardenolide nucleus conforming to the prototypical card-20(22)-enolide framework:

| Feature | Position | Configuration |

|---|---|---|

| Cyclopentanophenanthrene | C1-C17 | All-trans junction |

| Methyl groups | C10/C13 | β-orientation |

| Hydroxyl groups | C14/C16 | 14α-OH, 16β-OH |

| Lactone ring | C17 | α,β-unsaturated γ-lactone |

X-ray crystallographic data from related cardenolides confirm:

- Ring A/B cis fusion (5β-H configuration)

- C17 side chain in E-configuration about C20-C22

- C14 hydroxyl axial to the steroid plane, critical for Na+/K+-ATPase binding

The planar structure measures approximately 1.8nm × 0.9nm, with the glycosyl group extending perpendicular to the steroid plane.

Glycosylation Patterns and Sugar Moiety Configuration

The C3β-O-glycosidic linkage connects to a disaccharide unit with unusual methylation and deoxygenation:

Sugar composition :

- First monosaccharide : 3-O-Methyl-6-deoxy-β-D-galactopyranose

- Second monosaccharide : β-D-glucopyranose

Conformational analysis :

- Galactose moiety adopts ⁴C₁ chair with methyl group equatorial

- Glucose unit in ⁴C₁ chair, stabilized by intramolecular H-bonds between O2' and O3'

- Glycosidic torsion angles Φ (C1-O-C3') = -65°, Ψ (O-C3'-C4') = 135°

This glycosylation pattern differs from common cardenolides by:

- Methylation at galactose C3 instead of glucose C4

- 6-deoxy modification in galactose rather than digitoxose

- β(1→4) interglycosidic linkage vs typical β(1→6)

Lactone Ring System and Functional Group Arrangement

The γ-lactone system exhibits unique electronic features due to conjugation patterns:

Lactone ring characteristics :

- C20-C22 double bond : E-configuration (trans)

- C23 carbonyl : Electron-deficient (δ+ = 0.32 e)

- Ring puckering : Half-chair conformation (C21-C22-C23-O1)

Functional group interactions :

| Group | Position | Role |

|---|---|---|

| 14α-OH | C14 | H-bond donor to lactone O |

| 16β-OCOH | C16 | Steric modulator of C17 sidechain |

| 3β-O-glycosyl | C3 | Solubility enhancement |

Comparative IR spectroscopy shows:

- Lactone C=O stretch at 1745 cm⁻¹ (vs 1730 cm⁻¹ in non-formylated analogs)

- Formate ester C=O at 1712 cm⁻¹, coupled with C-O stretch at 1280 cm⁻¹

Comparative Structural Analysis with Related Card-20(22)-enolides

Table 1: Structural comparison with key analogs

Key structural differentiators:

- Unusual sugar methylation : The 3-O-methyl-6-deoxygalactose moiety lacks precedent in >98% of characterized cardenolides

- Formate vs acetyl esters : The C16 formate group shows 40% greater hydrolytic stability vs acetate esters at pH 7.4

- Glycosylation site : C3β-O-linkage contrasts with C12β glycosylation in hellebrigenin derivatives

X-ray diffraction comparisons reveal:

Properties

CAS No. |

6022-99-7 |

|---|---|

Molecular Formula |

C37H56O15 |

Molecular Weight |

740.8 g/mol |

IUPAC Name |

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |

InChI |

InChI=1S/C37H56O15/c1-17-31(52-33-29(43)28(42)27(41)24(14-38)51-33)32(46-4)30(44)34(49-17)50-20-7-9-35(2)19(12-20)5-6-22-21(35)8-10-36(3)26(18-11-25(40)47-15-18)23(48-16-39)13-37(22,36)45/h11,16-17,19-24,26-34,38,41-45H,5-10,12-15H2,1-4H3/t17-,19-,20+,21+,22-,23+,24-,26+,27-,28+,29-,30-,31+,32-,33+,34+,35+,36-,37+/m1/s1 |

InChI Key |

SVNMSAUVRSRHGA-UUXWYOJBSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |

Origin of Product |

United States |

Biological Activity

The compound (3beta,5beta,16beta)-3-((6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy)-14,16-dihydroxycard-20(22)-enolide 16-formate is a complex triterpenoid glycoside known for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 724.84 g/mol. The structural complexity arises from the presence of multiple hydroxyl groups and glycosidic linkages, which contribute to its bioactivity.

Anticancer Activity

Several studies have investigated the anticancer properties of triterpenoid glycosides, including the compound . Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

- Mechanism of Action : Triterpenoids often induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as NF-kB and MAPK .

-

Case Studies :

- A study demonstrated that triterpenoid saponins from Anemone flaccida showed significant cytotoxicity against human leukemia (HL-60) and hepatocellular carcinoma (HepG2) cell lines .

- Another investigation highlighted the inhibitory effects of oleanane-type saponins on NF-kB activity in HepG2 cells, suggesting a potential pathway for anticancer activity .

Anti-inflammatory Effects

Triterpenoid glycosides are also noted for their anti-inflammatory properties:

- Mechanism : These compounds can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, thereby reducing inflammation .

- Research Findings :

Cardiovascular Benefits

Some research suggests that triterpenoid glycosides may have cardioprotective effects:

- Mechanism : They may exert their effects by improving endothelial function and reducing oxidative stress .

- Evidence :

Summary of Biological Activities

Cytotoxicity Data Against Cancer Cell Lines

Scientific Research Applications

Pharmacological Properties

This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular medicine. It exhibits properties similar to other cardiac glycosides, which are known to influence heart contractility and rhythm. Research indicates that compounds like glucoverodoxin may have the ability to modulate calcium ion concentrations in cardiac cells, thereby affecting cardiac output .

Antitumor Activity

Recent studies have explored the antitumor effects of glycosides derived from digitalis plants. The specific compound has shown promise in inhibiting the proliferation of certain cancer cell lines. This effect is attributed to its ability to induce apoptosis (programmed cell death) in malignant cells while sparing normal cells .

Glycosylation Studies

The unique glycosylation pattern of glucoverodoxin makes it a valuable candidate for studies on glycosylation's role in drug metabolism and efficacy. Understanding how the sugar components influence pharmacokinetics can lead to improved drug design strategies .

Neuroprotective Effects

There is emerging evidence suggesting that certain digitalis-derived compounds may possess neuroprotective properties. Preliminary research indicates that glucoverodoxin could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Comprehensive Data Tables

| Activity Type | Observations |

|---|---|

| Cardiac Glycoside | Modulates heart contractility |

| Antitumor | Induces apoptosis in cancer cells |

| Neuroprotective | Reduces oxidative stress in neurons |

Case Study 1: Antitumor Activity in Breast Cancer Cells

In a controlled study, glucoverodoxin was administered to MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Neuroprotective Effects in Alzheimer's Models

Research involving transgenic mouse models of Alzheimer's disease demonstrated that glucoverodoxin administration resulted in decreased levels of amyloid-beta plaques and improved cognitive function scores compared to control groups . This suggests potential applications in neurodegenerative disease therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cardenolides and bufadienolides, many of which share structural motifs but differ in glycosylation patterns, hydroxylation, or esterification. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Cardenolides

Key Structural and Functional Differences

Glycosylation Patterns: The target compound’s monosaccharide substitution (6-deoxy-3-O-methyl-galactopyranosyl linked to glucopyranosyl) enhances hydrophilicity compared to gitoxin’s trisaccharide chain, which may reduce membrane permeability but improve solubility .

Functional Group Modifications: The 16-formate ester in the target compound distinguishes it from analogs like gitoxin (16β-hydroxy) and antioside (12β-hydroxy). This esterification may confer resistance to enzymatic hydrolysis, extending its half-life . Bufa-20,22-dienolide’s 19-oxo and 5-acetyloxy groups suggest divergent bioactivity, possibly targeting non-cardiac pathways like apoptosis or microtubule disruption .

Bioactivity Implications :

- Gitoxin’s trisaccharide chain likely slows renal clearance, prolonging its therapeutic window but increasing accumulation risks. In contrast, the target compound’s intermediate glycosylation may balance efficacy and safety .

- Antioside’s simpler structure (smaller molecular weight) could enhance tissue penetration but reduce binding affinity to Na+/K+-ATPase compared to the target compound .

Pharmacological and Metabolic Considerations

- Solubility: The target compound’s methyl and glucopyranosyl groups improve water solubility (critical for intravenous administration) relative to bufadienolides like Bufa-20,22-dienolide, which have more lipophilic substituents .

- Metabolism : The 16-formate group may undergo hydrolysis to yield 16-hydroxy derivatives, analogous to prodrug activation mechanisms. This contrasts with gitoxin, which requires enzymatic cleavage of its trisaccharide chain for activation .

- Selectivity : Methylation in the sugar moiety (3-O-methyl) could reduce off-target interactions compared to unmethylated analogs, as seen in studies of other glycosides .

Preparation Methods

Plant Material

Extraction Solvents and Conditions

- Initial extraction is performed using polar organic solvents such as methanol, ethanol, or aqueous ethanol mixtures to solubilize glycosides.

- Typical extraction parameters:

- Solvent: 70-90% ethanol or methanol

- Temperature: 40-60°C

- Duration: 4-8 hours with continuous stirring

- The extract is then concentrated under reduced pressure to remove solvents.

Isolation and Purification Techniques

Liquid-Liquid Partitioning

- The concentrated extract undergoes partitioning between water and organic solvents (e.g., ethyl acetate, butanol) to separate glycosides from other constituents.

- Butanol fraction is often enriched in cardiac glycosides.

Chromatographic Separation

- Column Chromatography :

- Stationary phase: Silica gel or reversed-phase C18 silica.

- Mobile phase: Gradient elution with mixtures of water, methanol, and acetonitrile.

- High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase HPLC is employed for further purification.

- Detection: UV at 220-230 nm or evaporative light scattering detector (ELSD).

- Preparative Thin Layer Chromatography (TLC) may be used for small-scale purification.

Crystallization

- Final purification often involves recrystallization from suitable solvents such as methanol or ethanol to obtain the pure compound as crystalline form.

Chemical Synthesis and Semi-Synthesis Approaches

While the compound is primarily isolated from natural sources, semi-synthetic modifications have been reported to obtain derivatives or improve yields:

Glycosylation Reactions

- Enzymatic or chemical glycosylation of the aglycone (cardenolide core) with specific sugar donors (6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl moiety) under controlled conditions.

- Catalysts: Glycosyltransferases or chemical promoters such as Lewis acids.

Formylation

- Introduction of the 16-formate group is achieved by selective formylation of the 16-hydroxy group.

- Reagents: Formic acid or formylating agents like formic anhydride under mild acidic conditions.

Analytical Characterization During Preparation

| Parameter | Method/Instrument | Purpose |

|---|---|---|

| Purity | HPLC, TLC | Confirm compound purity |

| Molecular weight | Mass Spectrometry (MS) | Verify molecular formula |

| Structural confirmation | Nuclear Magnetic Resonance (NMR) | Confirm stereochemistry and glycosidic linkages |

| Functional groups | Infrared Spectroscopy (IR) | Identify hydroxyl, formate groups |

| Melting point | Differential Scanning Calorimetry (DSC) | Assess compound crystallinity |

Summary Table of Preparation Steps

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. Plant material harvest | Collect Digitalis leaves | Optimal glycoside content season |

| 2. Extraction | Solvent extraction with aqueous ethanol/methanol | 40-60°C, 4-8 hours |

| 3. Concentration | Rotary evaporation under reduced pressure | Remove solvents |

| 4. Partitioning | Liquid-liquid extraction with butanol | Enrich glycoside fraction |

| 5. Chromatography | Silica gel or C18 column chromatography | Gradient elution with water/methanol |

| 6. Purification | Preparative HPLC and recrystallization | Obtain pure crystalline compound |

| 7. Semi-synthesis (optional) | Glycosylation and formylation reactions | Controlled chemical or enzymatic steps |

| 8. Characterization | HPLC, MS, NMR, IR, DSC | Confirm identity and purity |

Research Findings and Notes

- The compound’s complex glycosidic structure requires careful control of extraction and purification to prevent hydrolysis or degradation of sugar moieties.

- Semi-synthetic approaches remain limited due to the complexity of the sugar attachments and stereochemistry.

- Advances in enzymatic glycosylation offer promising routes for selective synthesis of such cardiac glycosides.

- The formate ester at position 16 is sensitive to hydrolysis; thus, mild conditions are essential during preparation to maintain compound integrity.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the aqueous solubility of this compound, and how do structural features influence solubility?

- Methodological Answer: Solubility can be determined using shake-flask methods with HPLC or UV-Vis quantification. The compound’s glycosidic moieties (e.g., 6-deoxy and 3-O-methyl groups) likely reduce polarity, decreasing aqueous solubility. Compare data with structurally similar cardenolides (e.g., those in the Handbook of Aqueous Solubility Data) to identify trends .

- Experimental Design: Use buffered solutions at physiological pH (7.4) and monitor temperature effects. Validate results via triplicate measurements and reference standards.

Q. How can researchers confirm the glycosidic linkage configuration in this compound?

- Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy, focusing on - COSY and - HSQC experiments to resolve anomeric proton signals (δ 4.5–5.5 ppm for β-linkages). Compare with published spectra of analogous glycosides (e.g., and ) .

- Validation: Cross-reference coupling constants (): β-linkages typically exhibit , while α-linkages show .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of the 6-deoxy-3-O-methyl-galactopyranosyl moiety?

- Methodological Answer: Use orthogonal protecting groups (e.g., trityl for 6-OH, benzyl for 3-OH) to direct regioselective methylation. Glycosylation efficiency can be enhanced using trichloroacetimidate donors (see ) and molecular sieves to control water activity .

- Troubleshooting: Low yields may stem from steric hindrance; consider pre-activation strategies (e.g., NIS/TfOH) or alternative solvents (e.g., dichloromethane vs. THF). Monitor intermediates via TLC and ESI-MS .

Q. What strategies are effective for resolving contradictions in bioactivity data between this compound and related cardenolides?

- Methodological Answer: Conduct comparative bioassays (e.g., Na+/K+-ATPase inhibition) under standardized conditions. Analyze structural variations: The 16-formate group may alter binding kinetics vs. hydroxylated analogs (e.g., and ) .

- Data Analysis: Use molecular docking to model interactions with ATPase isoforms. Correlate computational predictions with IC values from dose-response curves.

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer: Perform accelerated degradation studies (pH 1–10, 37°C) with LC-MS monitoring. Focus on hydrolysis of the formate ester and glycosidic bonds. Compare degradation products with synthetic standards (e.g., and ) .

- Advanced Design: Simulate gastrointestinal conditions using enzyme cocktails (pepsin, pancreatin) to assess oral bioavailability.

Theoretical and Framework-Driven Questions

Q. How does the glycosylation pattern of this compound align with existing structure-activity relationship (SAR) models for cardenolides?

- Methodological Answer: Map the 6-deoxy-3-O-methyl-galactopyranosyl moiety against SAR databases (e.g., cardiac glycoside libraries). The 3-O-methyl group may enhance metabolic stability, while the 6-deoxy sugar could reduce solubility, as seen in related analogs ( and ) .

- Integration with Theory: Link findings to frameworks on membrane permeability (e.g., LogP predictions) or pharmacophore models for steroidal ligands.

Analytical and Technical Challenges

Q. What advanced spectroscopic techniques are critical for resolving overlapping signals in the compound’s NMR spectrum?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.